N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
CAS No.: 941873-16-1
Cat. No.: VC4289992
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941873-16-1 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.435 |
| IUPAC Name | N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24) |
| Standard InChI Key | IKCDBGJDSSBBAE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Introduction
Key Features:
| Property | Description |
|---|---|
| Molecular Formula | Likely (exact formula needs confirmation). |
| Functional Groups | Amide, ketone, aromatic rings, and methyl substituents. |
| Structural Characteristics | Contains both hydrophobic (aromatic rings) and polar (amide and ketone) regions. |
Synthesis Pathways
While specific synthesis pathways for this exact compound are not documented in the provided resources, compounds with similar structures are often synthesized through:
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Amide Bond Formation:
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Reacting an amine precursor with an acid chloride or carboxylic acid derivative.
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Piperidinone Ring Introduction:
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Cyclization reactions involving ketones and amines.
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Substituent Modifications:
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Methylation or phenylation reactions to introduce aromatic groups.
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For example, derivatives involving piperidinones often use starting materials like substituted benzaldehydes or phenylacetic acids, followed by cyclization and functional group modifications .
Potential Applications
Compounds containing similar structural motifs exhibit diverse biological activities, suggesting possible applications in medicinal chemistry:
Pharmacological Potential
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The piperidinone group is commonly found in molecules with central nervous system activity, such as anticonvulsants or dopamine transporter inhibitors .
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Amides with aromatic substitutions often show anti-inflammatory or anti-cancer properties due to their ability to interact with enzymes or receptors .
ROR-Gamma Modulation
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Structurally related compounds have been explored as modulators of ROR-gamma (Retinoic acid-related Orphan Receptor gamma), which plays a role in autoimmune diseases .
Antimicrobial Activity
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Piperidine derivatives are known for their antimicrobial properties, potentially making this compound a candidate for further exploration .
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Biological Evaluation
Although no specific studies on this compound were identified, structurally similar molecules have undergone biological evaluations:
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Dopamine Transporter Affinity: Compounds with piperidine rings have shown high affinity for dopamine transporters, potentially impacting neurological disorders .
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Anti-inflammatory Activity: Aromatic amides have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), involved in inflammatory pathways .
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Anticonvulsant Properties: Amides with phenyl substitutions have demonstrated anticonvulsant effects in animal models .
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